4-Indanol
Overview
Description
4-Indanol, also known as 2,3-dihydro-1H-inden-4-ol, is an organic compound with the molecular formula C9H10O. It is a colorless to pale yellow liquid with a characteristic aromatic odor. This compound is a derivative of indane and features a hydroxyl group attached to the fourth carbon of the indane ring. It is used in various applications, including as an intermediate in organic synthesis and in the fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Indanol can be synthesized through several methods. One common approach involves the reduction of 4-indanone using sodium borohydride (NaBH4) in methanol. The reaction proceeds under mild conditions and yields this compound as the primary product.
Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic hydrogenation of 4-indanone. This process typically employs a palladium on carbon (Pd/C) catalyst under hydrogen gas at elevated pressures and temperatures. The reaction is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-Indanol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to 4-indanone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction of this compound can lead to the formation of this compound derivatives, depending on the reducing agent and conditions used.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Tosyl chloride (TsCl) in pyridine for converting the hydroxyl group to a tosylate, followed by nucleophilic substitution.
Major Products Formed:
Oxidation: 4-Indanone.
Reduction: Various this compound derivatives.
Substitution: Tosylated this compound and other substituted derivatives.
Scientific Research Applications
4-Indanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: this compound derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Some this compound derivatives are investigated for their therapeutic potential in treating diseases like cancer and neurodegenerative disorders.
Industry: It is used in the fragrance industry to impart floral or fruity notes to perfumes and other scented products.
Mechanism of Action
The mechanism of action of 4-Indanol and its derivatives depends on the specific application and target. In biological systems, this compound derivatives may interact with various molecular targets, including enzymes and receptors, to exert their effects. For example, some derivatives may inhibit specific enzymes involved in disease pathways, leading to therapeutic benefits.
Comparison with Similar Compounds
4-Indanol can be compared with other similar compounds, such as:
Indanone: The ketone analog of this compound, which lacks the hydroxyl group.
Indanol: A compound with a hydroxyl group attached to a different position on the indane ring.
Indene: The parent hydrocarbon of this compound, which lacks the hydroxyl group.
Uniqueness: this compound is unique due to the presence of the hydroxyl group at the fourth position of the indane ring, which imparts distinct chemical and physical properties. This functional group allows for various chemical modifications and applications that are not possible with its analogs.
Properties
IUPAC Name |
2,3-dihydro-1H-inden-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c10-9-6-2-4-7-3-1-5-8(7)9/h2,4,6,10H,1,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHNJPUOMLRELT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00167708 | |
Record name | Indan-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00167708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1641-41-4 | |
Record name | 4-Indanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1641-41-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxyindan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001641414 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Indanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64460 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Indan-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00167708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Indan-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.175 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-HYDROXYINDAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PJT17BE05 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary biological properties of 4-Indanol?
A: this compound exhibits potent spermicidal activity. Research has shown it to be rapidly lethal to spermatozoa in vitro at concentrations ranging from 1:1,000 to 1:3,000. [] This characteristic makes it a promising candidate for contraceptive applications.
Q2: Has this compound been investigated for its tolerance in biological systems?
A: Yes, a study involving 155 patients evaluated the tolerance of a contraceptive gel containing 0.1% 7-chloro-4-indanol and 10% sodium chloride (Lanesta gel). [] The gel was administered locally in 5 cc doses for 21 consecutive days. Results indicated that the gel was well-tolerated by the vaginal mucosa with no significant changes observed in hemoglobin levels, red blood cell counts, or white blood cell counts. []
Q3: Are there any known challenges in identifying and characterizing this compound and its derivatives in complex mixtures?
A: Yes, research suggests that the unambiguous identification of this compound, 5-indanol, and their homologs in coal liquid distillates can be challenging due to a lack of comprehensive reference spectra. [] This difficulty necessitates the use of advanced analytical techniques like gas chromatography coupled with mass spectrometry (GC/MS) and pyrolysis mass spectrometry (Py/MS) in conjunction with computer-assisted pattern recognition for accurate identification. []
Q4: Have any synthetic routes been explored for creating novel this compound derivatives?
A: Yes, researchers have successfully synthesized a series of new 2-substituted 4-indanols. [] These compounds serve as valuable precursors for the preparation of esters with potential insecticidal properties. []
Q5: Are there alternative synthesis pathways for specific this compound derivatives like 1,1-Dimethyl-4-indanol?
A: Indeed, two distinct approaches have been developed for synthesizing 1,1-Dimethyl-4-indanol derivatives. [, , ] These synthetic routes provide flexibility and efficiency in accessing this specific class of compounds.
Q6: What is known about the structural properties of chlorinated this compound derivatives?
A: Research has focused on the preparation and structural elucidation of various chlorinated 4-indanols. [] Understanding the structural characteristics of these derivatives is crucial for exploring their potential applications and biological activity.
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